Cas no 1261572-00-2 (2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

2-(difluoromethoxy)-1-fluoro-4-iodobenzene 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethoxy)-1-fluoro-4-iodobenzene
- 4-Fluoro-3-(difluoromethoxy)iodobenzene
- CID 58290661
- Benzene, 2-(difluoromethoxy)-1-fluoro-4-iodo-
- OGJFLDXSVVBUTP-UHFFFAOYSA-N
- MFCD18396814
- F19059
- SCHEMBL12548655
- 1261572-00-2
-
- インチ: 1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H
- InChIKey: OGJFLDXSVVBUTP-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=C1)OC(F)F)F
計算された属性
- せいみつぶんしりょう: 287.92590g/mol
- どういたいしつりょう: 287.92590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.907±0.06 g/cm3(Predicted)
- ふってん: 245.3±35.0 °C(Predicted)
2-(difluoromethoxy)-1-fluoro-4-iodobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IZK-1g |
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |
1261572-00-2 | 1g |
$704.00 | 2023-12-16 | ||
1PlusChem | 1P022IR8-1g |
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |
1261572-00-2 | 95% | 1g |
$510.00 | 2024-07-09 | |
Aaron | AR022IZK-500mg |
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |
1261572-00-2 | 500mg |
$529.00 | 2023-12-16 | ||
Alichem | A013001521-250mg |
4-Fluoro-3-(difluoromethoxy)iodobenzene |
1261572-00-2 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013001521-500mg |
4-Fluoro-3-(difluoromethoxy)iodobenzene |
1261572-00-2 | 97% | 500mg |
$798.70 | 2023-09-03 | |
Alichem | A013001521-1g |
4-Fluoro-3-(difluoromethoxy)iodobenzene |
1261572-00-2 | 97% | 1g |
$1504.90 | 2023-09-03 | |
1PlusChem | 1P022IR8-250mg |
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |
1261572-00-2 | 95% | 250mg |
$258.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558883-1g |
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |
1261572-00-2 | 98% | 1g |
¥5773.00 | 2024-08-09 |
2-(difluoromethoxy)-1-fluoro-4-iodobenzene 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-(difluoromethoxy)-1-fluoro-4-iodobenzeneに関する追加情報
Professional Introduction to 2-(difluoromethoxy)-1-fluoro-4-iodobenzene (CAS No. 1261572-00-2)
2-(difluoromethoxy)-1-fluoro-4-iodobenzene, with the CAS number 1261572-00-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of aryl halides and features a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both fluoro and iodo substituents, along with a difluoromethoxy group, endows it with distinct electronic and steric properties that are highly desirable for medicinal chemistry applications.
The< strong>difluoromethoxy group is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of drug candidates. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding affinity, making them a staple in modern drug design. The combination of these elements in 2-(difluoromethoxy)-1-fluoro-4-iodobenzene suggests a versatile platform for developing novel therapeutic agents.
In recent years, there has been growing interest in the use of aryl halides as building blocks for drug discovery. The< strong>iodo substituent, in particular, is recognized for its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores. The< strong>fluoro-substituted benzene ring further enhances the compound's utility by providing additional opportunities for functionalization and optimization.
The synthesis of 2-(difluoromethoxy)-1-fluoro-4-iodobenzene typically involves multi-step processes that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed reactions and transition-metal-mediated transformations, are often employed to construct the desired framework efficiently. The compound's structural complexity necessitates rigorous purification techniques to ensure its suitability for downstream applications.
In the realm of pharmaceutical research, 2-(difluoromethoxy)-1-fluoro-4-iodobenzene has been utilized in the development of various therapeutic candidates. Its unique structural features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its potential in the synthesis of kinase inhibitors, where the< strong>difluoromethoxy group plays a crucial role in modulating enzyme activity.
The< strong>fluoro and< strong>iodo substituents also contribute to the compound's ability to interact with biological targets in specific ways. Fluorine atoms can engage in hydrogen bonding and π-stacking interactions, while iodine can participate in polar interactions. These properties are leveraged to fine-tune the pharmacological profile of drug candidates derived from this intermediate.
Recent advancements in computational chemistry have further enhanced the utility of 2-(difluoromethoxy)-1-fluoro-4-iodobenzene. Molecular modeling studies have provided insights into how modifications at different positions of the benzene ring can influence biological activity. These insights are instrumental in guiding synthetic efforts toward optimizing lead compounds for clinical development.
The compound's versatility extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research, where its unique structural features offer advantages in designing functional materials and crop protection agents. The ability to introduce diverse substituents while maintaining stability makes it a valuable asset in synthetic chemistry.
In conclusion, 2-(difluoromethoxy)-1-fluoro-4-iodobenzene (CAS No. 1261572-00-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural composition, characterized by< strong>difluoromethoxy,< strong>fluoro, and< strong>iodo substituents, makes it an indispensable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications and optimize synthetic methodologies, ensuring its continued relevance in advancing scientific discovery.
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